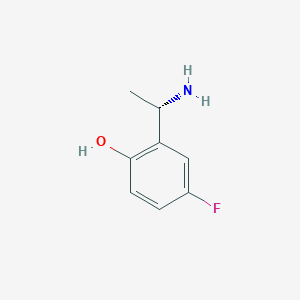

(S)-2-(1-Aminoethyl)-4-fluorophenol

Description

Significance of Chiral Fluoroaromatic Amines in Contemporary Chemistry

Chiral molecules are fundamental in drug development, as different enantiomers (non-superimposable mirror images) of a drug can exhibit vastly different biological activities. ucj.org.uanih.gov The introduction of fluorine into pharmaceutical candidates is a widely used strategy to enhance key properties such as metabolic stability, binding affinity to target proteins, and bioavailability. ucj.org.ua Fluorine's high electronegativity and small size can lead to more stable compounds with longer biological half-lives, potentially reducing dosing frequency. ucj.org.ua

The combination of chirality and fluorine in a single molecular framework, as seen in chiral fluoroaromatic amines, provides a powerful tool for medicinal chemists. The precise three-dimensional arrangement of atoms is crucial for the "lock and key" interaction between a drug and its biological target, such as an enzyme or receptor. nih.govresearchgate.net Asymmetric synthesis techniques are therefore employed to produce single, pure enantiomers, which can result in drugs with increased potency, higher selectivity, and fewer side effects. ucj.org.uanih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the importance of understanding and controlling the stereochemistry of drug candidates early in the development process. nih.govnih.gov

Overview of (S)-2-(1-Aminoethyl)-4-fluorophenol as a Key Chiral Building Block

(S)-2-(1-Aminoethyl)-4-fluorophenol is a chiral aromatic amine that serves as a valuable intermediate in organic synthesis. smolecule.com Its structure is characterized by a phenol (B47542) ring substituted with a fluorine atom at the para-position and an (S)-configured aminoethyl group at the ortho-position. This specific arrangement of functional groups makes it a versatile building block for constructing more complex molecules, particularly in the pharmaceutical industry. smolecule.com

The synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol typically relies on the enantioselective reduction of its corresponding ketone precursor, 2-acetyl-4-fluorophenol. This transformation can be achieved using chiral catalysts or enzymatic methods to ensure the desired (S)-stereochemistry is obtained with high purity.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | nih.gov |

| IUPAC Name | 2-[(1S)-1-aminoethyl]-4-fluorophenol | |

| CAS Number | 1228550-42-2 | chemicalbook.com |

Scope and Research Trajectories Pertaining to the Chemical Compound

The primary application of (S)-2-(1-Aminoethyl)-4-fluorophenol lies in its role as an intermediate for the synthesis of biologically active compounds. While its enantiomer, (R)-2-(1-aminoethyl)-4-fluorophenol, is a known key intermediate in the synthesis of novel anti-tumor drugs that target tropomyosin receptor kinases, the specific applications of the (S)-enantiomer are an area of ongoing investigation.

Current research indicates that (S)-2-(1-Aminoethyl)-4-fluorophenol itself may possess significant antitumor properties, with in-vitro studies suggesting it can inhibit the growth of various cancer cell lines. The presence of the fluorine atom and the specific stereocenter are critical features that likely influence its interaction with biological targets.

Future research trajectories for this compound are expected to focus on several key areas:

Elucidation of Biological Mechanisms: Further studies are needed to understand the specific molecular targets and mechanisms of action responsible for its observed antitumor activity.

Synthetic Applications: Researchers will likely continue to explore its use as a chiral starting material for the synthesis of new and complex molecules, including novel pharmaceutical candidates. smolecule.com The unique combination of the phenol, amine, and fluoro groups allows for a variety of chemical transformations.

Development of Analogues: The structure of (S)-2-(1-Aminoethyl)-4-fluorophenol can be systematically modified to create a library of related compounds. This would enable structure-activity relationship (SAR) studies to optimize biological activity and other pharmaceutically relevant properties.

In essence, (S)-2-(1-Aminoethyl)-4-fluorophenol represents a valuable and somewhat underexplored chiral building block with considerable potential for applications in medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C8H10FNO |

|---|---|

Molecular Weight |

155.17 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]-4-fluorophenol |

InChI |

InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |

InChI Key |

SSNRPTHWRFURQQ-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)O)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 1 Aminoethyl 4 Fluorophenol and Its Enantiomers

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis has emerged as a powerful, green, and efficient tool for producing chiral amines. nih.gov Enzymes, with their inherent stereoselectivity, offer a direct route to the desired enantiomer under mild reaction conditions, often outperforming traditional chemical methods. nih.govnih.gov

One of the most effective biocatalytic methods for synthesizing chiral amines is the asymmetric amination of a prochiral ketone catalyzed by ω-transaminases (ωTAs). frontiersin.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor to a ketone acceptor. nih.govfrontiersin.org For the synthesis of (S)- or (R)-2-(1-Aminoethyl)-4-fluorophenol, the corresponding ketone precursor, 2'-hydroxy-5'-fluoroacetophenone, is converted with high enantiomeric excess (ee).

The reaction follows a Ping-Pong Bi-Bi mechanism, where the enzyme's PLP cofactor first accepts the amino group from a donor like isopropylamine (B41738) or alanine, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. frontiersin.org The PMP then transfers the amino group to the ketone substrate, regenerating the PLP cofactor and releasing the chiral amine product. frontiersin.org The high stereoselectivity of ωTAs makes them ideal for producing enantiopure amines. nih.gov

Table 1: Key Parameters in ωTA-Catalyzed Asymmetric Amination

| Parameter | Description | Significance |

| Enzyme Source | ω-Transaminases are sourced from various microorganisms like Vibrio fluvialis or Arthrobacter sp. nih.govfrontiersin.org | The choice of enzyme determines the initial activity, substrate scope, and stereopreference (R or S). |

| Ketone Substrate | 2'-hydroxy-5'-fluoroacetophenone (2-acetyl-4-fluorophenol). | The prochiral precursor that is asymmetrically aminated to the target chiral amine. |

| Amine Donor | Simple amines like isopropylamine or amino acids like L-alanine are commonly used. | The donor provides the amino group for the transamination reaction. Its choice can influence reaction equilibrium. |

| Stereoselectivity | Typically yields products with very high enantiomeric excess (>99% ee). | Crucial for the synthesis of single-enantiomer compounds for pharmaceutical applications. |

While wild-type ω-transaminases are highly selective, their application can be limited by low activity towards bulky, non-native substrates or insufficient stability under process conditions. frontiersin.orgrug.nl Protein engineering, through techniques like directed evolution and rational design, has become instrumental in overcoming these limitations. nih.govfrontiersin.org

Scientists can modify the enzyme's active site to better accommodate specific substrates, such as the relatively bulky 2'-hydroxy-5'-fluoroacetophenone. rug.nl For example, in the development of a process for the drug sitagliptin, a transaminase was engineered through directed evolution to achieve a dramatic increase in activity and enantioselectivity for a structurally demanding ketone. nih.gov This involved substrate walking and modeling to identify key mutations that reshaped the substrate-binding pocket. nih.govrug.nl Such strategies can enhance catalytic efficiency, broaden the substrate range to previously unaccepted molecules, and even invert the enantioselectivity of the enzyme. nih.govfrontiersin.org

The core of the biocatalytic strategy is the efficient conversion of the ketone precursor, 2'-hydroxy-5'-fluoroacetophenone, into the desired chiral amine. Transaminases are a primary enzymatic route for this transformation. nih.gov The process is celebrated for its green credentials, as it often occurs in aqueous solutions under mild temperatures and pressures, significantly reducing waste compared to many chemical syntheses. nih.gov The success of this approach is exemplified by its industrial application in pharmaceutical manufacturing, where it has replaced metal-catalyzed hydrogenation processes, leading to higher yields and improved environmental profiles. nih.govnih.gov

An alternative chemoenzymatic route to (S)-2-(1-Aminoethyl)-4-fluorophenol involves a two-step process starting with the asymmetric reduction of the ketone precursor. Engineered alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can reduce 2'-hydroxy-5'-fluoroacetophenone to the corresponding chiral alcohol, (S)-1-(2-hydroxy-5-fluorophenyl)ethanol, with high enantioselectivity.

This chiral alcohol can then be converted into the final amine product. This subsequent conversion typically involves chemical steps, such as activation of the hydroxyl group (e.g., to a tosylate or mesylate) followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or an azide (B81097) followed by reduction. This combination of an enzymatic reduction and subsequent chemical amination constitutes a powerful chemoenzymatic pathway.

Classical Organic Synthesis Routes and Optimization

While biocatalysis offers significant advantages, classical organic synthesis remains a viable and important approach for producing 2-(1-Aminoethyl)-4-fluorophenol. These methods often provide the foundation for developing ketone precursors used in biocatalytic routes.

A common classical approach involves the direct modification of 4-fluorophenol (B42351). One such method is the nucleophilic substitution reaction where the phenoxide, generated by treating 4-fluorophenol with a base like sodium hydroxide (B78521) or potassium carbonate, attacks an appropriate aminoethylating agent. The reaction is typically performed in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to drive the substitution.

However, achieving regioselectivity (substitution at the C2 position ortho to the hydroxyl group) and preventing side reactions can be challenging. This route is more commonly associated with the synthesis of the racemic product or related precursors rather than a direct asymmetric synthesis of the (S)-enantiomer. Asymmetric variations of such classical routes are often more complex, requiring chiral auxiliaries or catalysts.

Table 2: Comparison of Synthetic Approaches

| Feature | ω-Transaminase Pathway | Asymmetric Reduction Pathway | Classical Synthesis |

| Key Transformation | Asymmetric amination of ketone | Asymmetric reduction of ketone | Nucleophilic substitution |

| Stereocontrol | Excellent, enzyme-controlled | Excellent, enzyme-controlled | Often yields racemic mixtures; requires chiral auxiliaries for asymmetry |

| Reagents | Ketone, amine donor, enzyme | Ketone, H₂ or hydride source, enzyme | 4-Fluorophenol, base, aminoethylating agent |

| Reaction Conditions | Mild (aqueous, ambient temp/pressure) | Mild for enzymatic step | Often requires elevated temperatures |

| Environmental Impact | Generally low, considered "green" | Low for enzymatic step | Can generate more waste |

| Primary Product | Chiral Amine | Chiral Alcohol | Racemic Amine/Precursor |

Strategic Use of Aminoethylating Agents

A common strategy involves the enantioselective reduction of a ketone precursor, 2-acetyl-4-fluorophenol. This approach necessitates the use of a suitable reducing agent in conjunction with a chiral catalyst or auxiliary to achieve the desired (S)-configuration at the newly formed stereocenter.

Another versatile method for introducing the aminoethyl moiety is through the use of chiral nickel(II) complexes. These complexes have proven to be powerful tools for the synthesis of a wide array of non-canonical amino acids, including fluorinated derivatives. beilstein-journals.orgnih.gov This strategy offers a uniform approach, often starting from similar materials to access diverse products. nih.gov The use of such complexes can lead to the formation of the desired product in high enantiomeric purity (ee), often exceeding 99%, and is scalable to the gram level. nih.gov

Furthermore, reductive amination represents a significant pathway for the synthesis of chiral amines. researchgate.net This can be achieved using enzymes like reductive aminases, which can catalyze the coupling of carbonyl compounds with various amines, yielding high conversion and enantiomeric excess. researchgate.net

Investigation of Reaction Conditions: Solvent Effects and Temperature Regimes

The optimization of reaction conditions, including solvent and temperature, is crucial for maximizing the yield and stereoselectivity of the synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol. The choice of solvent can significantly impact the solubility of reactants and catalysts, as well as the transition state energies of the stereodetermining step.

For instance, in alkylation reactions utilizing chiral Ni(II) complexes, a broad range of conditions including different bases and solvents are screened to optimize the reaction. beilstein-journals.org In some cases, a mixture of solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) is employed. researchgate.net

Temperature control is another critical parameter. Many stereoselective reactions are conducted at low temperatures to enhance selectivity. For example, some reactions involving lithiated chiral reagents are initiated at temperatures as low as -78°C or even -100°C. nih.gov Conversely, other process steps, such as certain cyclization or hydrolysis reactions, may require elevated temperatures. harvard.edu

The following table provides a glimpse into the optimization of reaction conditions for a generic alkylation step that could be analogous to the synthesis of precursors for (S)-2-(1-Aminoethyl)-4-fluorophenol.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Base A | Solvent X | 25 | 75 |

| 2 | Base B | Solvent X | 25 | 82 |

| 3 | Base B | Solvent Y | 0 | 90 |

| 4 | Base B | Solvent Y | -20 | 95 |

This table is a generalized representation based on the principles of reaction optimization and does not reflect specific experimental data for the direct synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol.

Stereoselective Synthesis and Enantiomeric Control

Achieving a high degree of stereochemical purity is paramount in the synthesis of chiral molecules like (S)-2-(1-Aminoethyl)-4-fluorophenol. Several strategies are employed to control the formation of the desired enantiomer.

Strategies for Achieving High Enantiomeric Excess (e.e.)

High enantiomeric excess (e.e.) is a critical measure of the success of an asymmetric synthesis. nih.gov Various techniques are utilized to achieve high e.e. values, including the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. ethz.ch

A fluorescence-based assay has been developed for the high-throughput determination of e.e. in chiral amines and amino alcohols. nih.govresearchgate.net This method relies on the formation of fluorescent diastereomeric complexes and can determine the amount of each enantiomer with high accuracy. nih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established method for introducing chirality into a molecule. ethz.ch A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. ethz.chekb.eg After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. ethz.ch

Pseudoephenamine is an example of a versatile chiral auxiliary that has been shown to provide excellent stereocontrol in alkylation reactions, often with greater diastereoselectivities compared to pseudoephedrine. harvard.edunih.gov Amides derived from pseudoephenamine tend to be crystalline, which can facilitate purification. harvard.edunih.gov

Diastereoselective Approaches for Chiral Induction

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. This is often achieved by employing a chiral reagent or catalyst that favors the formation of one diastereomeric transition state over others.

For example, the diastereoselective alkylation of MOM-protected 4-fluoro-5-bromomethyl imidazole (B134444) using the Schöllkopf bis-lactim amino acid synthesis has been reported to produce the desired product with greater than 98% diastereomeric excess (d.e.) after chromatography. nih.gov Similarly, the synthesis of a pharmaceutically relevant 4-aminopentanoic acid derivative has been achieved with high diastereoselectivity using a chiral homogeneous catalyst in a biphasic system. researchgate.net

Process Intensification and Scalability in Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability. Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. mdpi.comunito.it

Continuous flow chemistry is a key enabling technology for process intensification. unito.itnih.govehrfeld.com It offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and the potential for higher yields and purities. unito.it Continuous flow systems have been successfully employed for various asymmetric syntheses, including the production of chiral active pharmaceutical ingredients. nih.gov

The scalability of a synthetic route is a critical factor for its industrial viability. Electrocatalytic methods have demonstrated robustness and scalability, with some reactions being performed on a 72-gram scale in a flow reactor. nih.gov The development of scalable synthetic routes, such as the gram-scale synthesis of fluorinated amino acids using chiral nickel(II) complexes, is essential for meeting the demands of pharmaceutical development. nih.gov

Development of Green Chemistry Methodologies

The synthesis of enantiomerically pure amines, such as (S)-2-(1-Aminoethyl)-4-fluorophenol, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chiralpedia.com A key strategy in this endeavor is the use of catalytic asymmetric hydrogenation, a process that offers high atom economy by generating minimal waste. acs.org This approach is a cornerstone of sustainable and "green" strategies for obtaining optically active amines. acs.org

One of the prominent green approaches involves the asymmetric reduction of a corresponding ketimine precursor. The use of N-tert-butylsulfinyl imines has gained considerable attention for the stereoselective synthesis of fluorinated chiral amines due to high stereoselectivity and broad substrate scope. nih.gov This method allows for the synthesis of trifluoromethylated, difluoromethylated, and monofluoromethylated chiral amines. nih.gov For the synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol, a similar strategy could be employed, starting from 2-acetyl-4-fluorophenol.

Another green methodology gaining traction is the use of biocatalysis. Enzymes, such as transaminases, can catalyze the asymmetric amination of ketones with high enantioselectivity under mild reaction conditions. rsc.org The application of both chemical and biological catalysts offers distinct advantages that can be combined to create more efficient and sustainable synthetic routes. whiterose.ac.uk

Exploration of Aqueous Micellar Media for Enhanced Yield and Selectivity

The use of water as a solvent is a primary goal of green chemistry. chiralpedia.com Aqueous micellar media have emerged as a promising alternative to traditional organic solvents in chemical synthesis. nih.gov Micelles, which are aggregates of surfactant molecules in water, can act as nanoreactors, creating a hydrophobic environment that can enhance reaction rates and selectivity. crimsonpublishers.comacs.org

In the context of synthesizing (S)-2-(1-Aminoethyl)-4-fluorophenol, micellar catalysis can be particularly advantageous. The micelles can encapsulate non-polar reactants and intermediates, protecting them from the bulk aqueous phase and facilitating the reaction at the micelle-water interface. acs.org This is especially relevant for reactions involving water-sensitive intermediates. acs.org Research has shown that micellar systems can be suitable for various catalytic reactions, including those involving radical species. nih.gov The choice of surfactant is crucial, as it can significantly influence the efficiency of the reaction. nih.gov

For instance, the asymmetric aldol (B89426) reactions catalyzed by amphipathic L-amino acid derivatives in aqueous media have been shown to proceed with high stereocontrol, which is attributed to the formation of micellar transition states. crimsonpublishers.com A similar principle could be applied to the key bond-forming steps in the synthesis of the target molecule, potentially leading to higher yields and enantioselectivity.

Continuous Flow Processes for Industrial Production Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis, including improved safety, better heat and mass transfer, and higher productivity. whiterose.ac.uk The application of continuous flow processes to the synthesis of chiral amines is an area of active research. whiterose.ac.ukacs.orgnih.gov

Immobilized enzymes in packed-bed reactors are a key technology in this field. acs.orgnih.gov For example, E. coli cells containing overexpressed ω-transaminase and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) have been immobilized on beads and used in a continuous flow system for the asymmetric amination of ketones. acs.orgnih.gov This system demonstrated high throughput, clean production with no need for extensive workup, and excellent enzyme stability over several days of continuous operation. nih.gov

A potential continuous flow process for (S)-2-(1-Aminoethyl)-4-fluorophenol could involve the following steps:

Continuous generation of the ketimine intermediate from 2-acetyl-4-fluorophenol.

Asymmetric reduction or amination in a packed-bed reactor containing an immobilized chiral catalyst or enzyme.

In-line purification to isolate the desired enantiomer.

The table below illustrates the potential of continuous flow systems for the synthesis of chiral amines, with data drawn from analogous processes.

| Catalyst System | Substrate | Product | Residence Time (min) | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Immobilized ω-Transaminase | Methoxyacetone | (R)-1-Methoxy-2-aminopropane | 30 | 85 | >99 | acs.org |

| Immobilized ω-Transaminase | Various Ketones | Chiral Amines | 30-60 | High | >99 | nih.gov |

This table presents data from representative continuous flow processes for the synthesis of chiral amines, demonstrating the potential applicability to the synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol.

Optimization of Catalytic Systems for Large-Scale Production

The efficiency and cost-effectiveness of large-scale production of (S)-2-(1-Aminoethyl)-4-fluorophenol heavily rely on the optimization of the catalytic system. This involves the careful selection of the catalyst, ligand, and reaction conditions to maximize yield, enantioselectivity, and catalyst turnover number.

For transition metal-catalyzed asymmetric hydrogenation, the choice of the chiral ligand is critical. acs.org A wide variety of chiral phosphorus ligands have been developed for the asymmetric hydrogenation of imines and related substrates. acs.org For instance, iridium-based catalysts with specific phosphine-phosphoramidite ligands have shown excellent performance in the asymmetric hydrogenation of sterically hindered N-aryl imines. nih.gov

In the case of biocatalysis, optimization can involve protein engineering to enhance enzyme stability and activity under process conditions. The use of immobilized enzymes, as mentioned earlier, is also a key optimization strategy that facilitates catalyst recovery and reuse, thereby reducing costs. rsc.org

The following table summarizes the performance of various catalytic systems in the asymmetric synthesis of chiral amines, highlighting the potential for optimization.

| Catalyst/Enzyme | Reaction Type | Substrate Type | Product ee (%) | Reference |

| Ir/f-binaphane | Asymmetric Hydrogenation | N-aryl alkylarylamines | Good to Excellent | nih.gov |

| ω-Transaminase | Asymmetric Amination | Ketones | >99 | acs.orgnih.gov |

| Organo-enzymatic cascade | Decarboxylative fluorination & Reductive amination | β-keto-acid esters | High | acs.org |

This table showcases the high enantioselectivities achievable with different optimized catalytic systems for the synthesis of chiral amines, indicating promising avenues for the large-scale production of (S)-2-(1-Aminoethyl)-4-fluorophenol.

Mechanistic Investigations of Chemical Reactivity and Transformations of S 2 1 Aminoethyl 4 Fluorophenol

Oxidation Pathways and Derivative Formation

The presence of both a phenol (B47542) and a primary amine makes (S)-2-(1-Aminoethyl)-4-fluorophenol susceptible to various oxidative transformations, leading to a range of derivatives with modified electronic and structural properties.

Phenolic Hydroxyl Group Oxidation to Quinone Derivatives

The phenolic hydroxyl group is a primary site for oxidation. Phenols, in general, are readily oxidized to quinones, and this reactivity is enhanced by the electron-donating nature of the hydroxyl group. thieme.dejove.com The oxidation of phenols to quinones is a redox process that involves the transfer of two electrons and two protons. jove.com In the case of (S)-2-(1-Aminoethyl)-4-fluorophenol, which has an ortho-aminoethyl substituent, oxidation can lead to the formation of ortho-quinones. jove.com

The mechanism of phenol oxidation often proceeds through the formation of a phenoxyl radical. pearson.com This is initiated by the loss of a hydrogen atom from the hydroxyl group. pearson.com This radical intermediate is stabilized by resonance, and further oxidation leads to the corresponding quinone. jove.com The presence of an ortho-aminoethyl group can influence the regioselectivity of the oxidation. For instance, the oxidation of phenols with electron-donating groups can be highly regioselective.

A variety of oxidizing agents can be employed for this transformation, including chromic acid, sodium dichromate (Na₂Cr₂O₇), and Fremy's salt ((KSO₃)₂NO). libretexts.org The choice of oxidant can be critical in achieving the desired product and avoiding over-oxidation or side reactions. The general transformation is depicted below:

General Reaction Scheme for Phenol Oxidation to Quinone:

Note: R and R' represent the remaining substituents on the aromatic ring.

Amino Group Oxidation to Imines and Nitriles

The primary amino group in the aminoethyl moiety is another key site for oxidation, which can yield either imines or nitriles depending on the reaction conditions and the nature of the oxidizing agent. The oxidation of primary amines to imines is a significant transformation as imines are important intermediates in organic synthesis. scispace.comresearchgate.net However, the oxidation of primary amines can be challenging to control, as the initially formed imines can be further oxidized to nitriles. scispace.comresearchgate.net

Various catalytic systems have been developed for the selective oxidation of primary amines. These include metal-catalyzed aerobic oxidations using catalysts based on copper, gold, or iron. scispace.comacs.org For instance, copper(0) has been shown to efficiently catalyze the aerobic oxidation of benzylic amines to imines. scispace.com Gold nanoparticles supported on alumina (B75360) have also demonstrated high activity for the aerobic oxidative homocoupling of primary amines to imines. scispace.com

Metal-free oxidation methods have also gained prominence. Systems utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives, in conjunction with a terminal oxidant like oxone, provide an effective route for the oxidation of primary amines to nitriles under mild conditions. thieme.denih.gov The slow addition of the amine to the oxidizing agent can be crucial in favoring the formation of the nitrile over the imine by allowing the complete oxidation of the intermediate aldimine. thieme.de

Table 1: Comparison of Catalytic Systems for Primary Amine Oxidation

| Catalyst System | Oxidant | Product(s) | Typical Conditions | Reference(s) |

| Cu(0) | O₂ | Imines | 90 °C | scispace.com |

| Au/Al₂O₃ | O₂ | Imines | Toluene (B28343), 100 °C | scispace.com |

| Fe(NO₃)₃/TEMPO | Air | Imines | 80 °C | acs.org |

| 4-acetamido-TEMPO/Oxone | Oxone | Nitriles | Room Temperature | nih.govorgsyn.org |

Reduction Reactions and Amine Functionalization

Reduction reactions of (S)-2-(1-Aminoethyl)-4-fluorophenol can target either the aromatic ring or the functional groups, leading to a variety of saturated or partially saturated derivatives and modified amine functionalities.

Catalytic Hydrogenation of Functional Groups

Catalytic hydrogenation is a powerful tool for the reduction of aromatic systems and other functional groups. The hydrogenation of fluorinated arenes can be challenging but offers a direct route to fluorinated cycloalkanes. researchgate.netrsc.org The choice of catalyst is critical to achieve high selectivity and avoid defluorination. Rhodium-based catalysts have shown promise in the hydrogenation of fluoroarenes, selectively adding hydrogen to one face of the aromatic ring. researchgate.net

The phenolic hydroxyl group can also be reduced under certain catalytic hydrogenation conditions, though this typically requires more forcing conditions than the reduction of the aromatic ring. The aminoethyl group is generally stable under typical hydrogenation conditions used for aromatic ring reduction.

Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-known homogeneous catalyst for the selective hydrogenation of alkenes and alkynes, and it is generally unreactive towards aromatic rings and other functional groups like C=O, C=N, and NO₂. youtube.com This selectivity could potentially be exploited for reactions involving other parts of the molecule without affecting the phenol or amine functionalities.

Chemoselective Reduction of Aminoethyl Moiety

Chemoselective reduction focuses on the transformation of one functional group in the presence of others. While the primary amine in the aminoethyl group is already in its most reduced state, modifications often involve reactions that start with an oxidized precursor. For instance, if the amino group were oxidized to an imine or a nitrile as described in section 3.1.2, it could then be selectively reduced back to the amine or to other functionalities.

The reduction of amides, which could be formed from the amine, can lead to amines, imines, enamines, nitriles, aldehydes, and alcohols. rsc.org The chemoselective reduction of such functional groups is a significant challenge due to the stability of the amide bond. rsc.org Nickel catalysts have been explored for the chemoselective reduction of α-keto amides to α-hydroxy amides and β-amino alcohols using hydrosilanes. rsc.org

Nucleophilic Substitution Reactions and Aromatic Modifications

The fluorine atom on the aromatic ring of (S)-2-(1-Aminoethyl)-4-fluorophenol introduces the possibility of nucleophilic aromatic substitution (SₙAr) reactions, allowing for further functionalization of the aromatic core.

Fluorinated aromatic compounds are known to undergo SₙAr reactions where a nucleophile replaces the fluorine atom. ebyu.edu.trnih.gov The rate of these reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. ebyu.edu.tr In the case of (S)-2-(1-Aminoethyl)-4-fluorophenol, the electron-donating nature of the hydroxyl group might disfavor this reaction. However, the aminoethyl group, especially if protonated, could act as an electron-withdrawing group, potentially facilitating substitution.

The success of SₙAr on polyfluoroarenes often depends on the reaction conditions, including the choice of base and solvent. nih.gov For instance, the use of a mild base like potassium phosphate (B84403) in acetonitrile (B52724) has been shown to be effective for the para-selective mono-substitution of polyfluoroarenes with phenothiazine. nih.gov

Aromatic modifications are not limited to SₙAr. The phenolic hydroxyl group strongly activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.org Given that the para position is occupied by a fluorine atom and one ortho position is occupied by the aminoethyl group, electrophilic substitution would likely occur at the remaining ortho position.

Substitution at the Fluorine Atom with Various Nucleophiles

The fluorine atom at the C4 position of (S)-2-(1-Aminoethyl)-4-fluorophenol can potentially be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of such reactions is highly dependent on the electronic nature of the aromatic ring and the reaction conditions. The presence of electron-withdrawing groups ortho or para to the leaving group generally accelerates SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

In the case of (S)-2-(1-Aminoethyl)-4-fluorophenol, the hydroxyl and aminoethyl groups are electron-donating, which would typically disfavor classical SNAr. However, the high electronegativity of the fluorine atom itself can activate the ring towards nucleophilic attack. masterorganicchemistry.com Furthermore, under specific conditions, such as photoredox catalysis, even unactivated aryl fluorides can undergo substitution with primary aliphatic amines. nih.gov

Substitution with Amines: The displacement of the fluorine atom by an amine would lead to the formation of a diamine derivative. This transformation is a key step in the synthesis of various biologically active compounds. While direct examples with (S)-2-(1-Aminoethyl)-4-fluorophenol are not extensively documented in the literature, related transformations on other fluoroaromatic compounds provide insight into potential reaction conditions. For instance, the reaction of fluoroarenes with primary aliphatic amines can be facilitated by organic photoredox catalysts under visible light irradiation, offering a mild, transition-metal-free approach. nih.gov

Substitution with Thiols: Similarly, thiols can act as nucleophiles to displace the fluorine atom, yielding a thioether derivative. The SNAr reaction between heteroaryl halides and thiols has been shown to proceed smoothly in polar aprotic solvents like DMAc with a base such as K₂CO₃. nih.gov For electron-rich aromatic systems, the presence of an additional electron-withdrawing group is often necessary to achieve good yields. nih.gov

The following table summarizes potential nucleophilic substitution reactions at the fluorine atom of (S)-2-(1-Aminoethyl)-4-fluorophenol based on analogous systems.

| Nucleophile | Potential Product | Reaction Conditions (based on analogs) | Reference |

| Primary Amine (R-NH₂) | (S)-2-(1-Aminoethyl)-4-(alkylamino)phenol | Organic photocatalyst, blue light irradiation | nih.gov |

| Thiol (R-SH) | (S)-2-(1-Aminoethyl)-4-(alkylthio)phenol | K₂CO₃, DMAc, rt-100 °C | nih.gov |

Regioselective Aromatic Functionalization Strategies

The existing substituents on the aromatic ring of (S)-2-(1-Aminoethyl)-4-fluorophenol direct the regioselectivity of further aromatic functionalization reactions. The hydroxyl group is a strong activating group and an ortho-, para-director, while the aminoethyl group is also activating and ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing.

Ortho-Functionalization: The positions ortho to the powerful hydroxyl directing group (C3 and C5) are prime targets for electrophilic aromatic substitution and metal-catalyzed C-H functionalization. For instance, ortho-hydroxylation of fluorophenols to form fluorocatechols is a known transformation, often catalyzed by phenol hydroxylases in biological systems. researchgate.net In synthetic chemistry, rhodium(III)-catalyzed C-H activation using N-phenoxyacetamide as a directing group allows for chemodivergent ortho-functionalization of phenols. nih.gov

Para-Functionalization: The position para to the hydroxyl group is occupied by the fluorine atom. However, functionalization at other positions can be influenced by the electronic nature of the substituents. Electrochemical methods have been developed for the para-selective dehydrogenative coupling of phenols to form biphenols. nih.gov

The table below outlines potential regioselective functionalization strategies for (S)-2-(1-Aminoethyl)-4-fluorophenol.

| Reaction Type | Reagent/Catalyst | Potential Product | Regioselectivity | Reference (on related phenols) |

| Ortho-Hydroxylation | Phenol Hydroxylase Analogs | (S)-2-(1-Aminoethyl)-4-fluorobenzene-1,2-diol | Ortho to hydroxyl | researchgate.net |

| Ortho-Alkenylation | Alkenes, Rh(III) catalyst | (S)-2-(1-Aminoethyl)-3-alkenyl-4-fluorophenol | Ortho to hydroxyl | nih.gov |

| Para-Coupling | Electrochemical oxidation | Biphenol dimer linked at C5 | Para to aminoethyl | nih.gov |

Derivatization Strategies for Advanced Chemical Entities

Synthesis of Halogenated Analogs and Structural Variants

The synthesis of halogenated analogs of (S)-2-(1-Aminoethyl)-4-fluorophenol can provide valuable structure-activity relationship (SAR) data for medicinal chemistry programs. This can be achieved through direct halogenation of the parent molecule or by starting from halogenated precursors.

Chlorination: The direct chlorination of 4-fluorophenol (B42351) with chlorine gas in the absence of a catalyst has been shown to be highly selective for substitution at the 2-position, yielding 2-chloro-4-fluorophenol. google.com Applying similar conditions to (S)-2-(1-Aminoethyl)-4-fluorophenol would likely lead to chlorination at the positions ortho to the hydroxyl group (C3 and C5), with the exact regioselectivity being influenced by the steric bulk of the aminoethyl group. The synthesis of 2-chloro-4-aminophenol has also been achieved via chlorination of 4-nitrophenol (B140041) followed by reduction. google.com

Bromination and Iodination: Bromination and iodination can be achieved using various electrophilic halogenating agents. For instance, N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used for the regioselective halogenation of phenols. The directing effects of the existing substituents would again play a crucial role in determining the site of halogenation.

The following table summarizes potential halogenation reactions.

| Halogenating Agent | Potential Product | Position of Halogenation | Reference (on related phenols) |

| Cl₂ | (S)-2-(1-Aminoethyl)-x-chloro-4-fluorophenol | C3 or C5 | google.com |

| N-Bromosuccinimide (NBS) | (S)-2-(1-Aminoethyl)-x-bromo-4-fluorophenol | C3 or C5 | General knowledge |

| N-Iodosuccinimide (NIS) | (S)-2-(1-Aminoethyl)-x-iodo-4-fluorophenol | C3 or C5 | General knowledge |

Formation of Schiff Base Ligands and Their Complexes

The primary amine of (S)-2-(1-Aminoethyl)-4-fluorophenol can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). researchgate.net These Schiff base ligands are versatile and can coordinate with various metal ions to form stable complexes with a wide range of applications, including in catalysis and medicinal chemistry. nih.govnih.gov

The reaction typically proceeds by mixing the amine and the carbonyl compound in a suitable solvent, often with heating. nih.gov For example, condensation with salicylaldehyde (B1680747) would yield a tridentate ligand capable of coordinating to a metal center through the imine nitrogen and the two phenolic oxygens. researchgate.net

A variety of metal ions can be used to form complexes with these Schiff base ligands, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). scirj.org The synthesis of these complexes generally involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent. nih.gov

Below is a table outlining the formation of a representative Schiff base and its potential metal complexes.

| Carbonyl Compound | Schiff Base Ligand | Metal Salt | Potential Complex | Reference (on related systems) |

| Salicylaldehyde | (S)-2-(1-((E)-(2-hydroxybenzylidene)amino)ethyl)-4-fluorophenol | Cu(OAc)₂ | Bis[((S)-2-(1-((E)-(2-hydroxybenzylidene)amino)ethyl)-4-fluorophenolato)]copper(II) | researchgate.net |

| 2-Pyridinecarboxaldehyde | (S)-4-fluoro-2-(1-((E)-(pyridin-2-ylmethylene)amino)ethyl)phenol | NiCl₂ | Dichloro[(S)-4-fluoro-2-(1-((E)-(pyridin-2-ylmethylene)amino)ethyl)phenol]nickel(II) | nih.gov |

| Acetone | (S)-4-fluoro-2-(1-(isopropylideneamino)ethyl)phenol | Zn(OAc)₂ | Bis[(S)-4-fluoro-2-(1-(isopropylideneamino)ethyl)phenolato]zinc(II) | nih.gov |

Elucidation of Molecular Interactions and Biological Activity Mechanisms of S 2 1 Aminoethyl 4 Fluorophenol

Ligand-Target Recognition and Binding Modalities: A Triad of Interactions

The Pivotal Role of Hydrogen Bonding: Phenol (B47542) and Amino Groups as Key Players

The phenol and amino groups of (S)-2-(1-Aminoethyl)-4-fluorophenol are primary sites for hydrogen bonding, a directional interaction crucial for the precise orientation of the ligand within a protein's binding pocket. The hydroxyl group of the phenol can act as a hydrogen bond donor, forming favorable interactions with the backbone carbonyl oxygen atoms of amino acid residues such as glutamic acid (Glu) and methionine (Met) in the hinge region of kinase domains. For instance, in the context of TRKA, a key target, the phenol moiety can form hydrogen bonds with the backbone of residues like Glu590 and Met592.

Simultaneously, the amino group can function as a hydrogen bond donor, interacting with acceptor groups on the protein surface. This dual capacity for hydrogen bonding allows the molecule to anchor itself within the binding site, contributing significantly to the stability of the ligand-target complex.

Ionic Interactions: The Charge of the Matter in Molecular Recognition

At physiological pH, the primary amino group of the ethylamine (B1201723) side chain of (S)-2-(1-Aminoethyl)-4-fluorophenol is typically protonated, carrying a positive charge. This positive charge enables strong ionic interactions, also known as salt bridges, with negatively charged amino acid residues within the target's binding site.

In the active site of kinases like TRKA, a conserved aspartic acid residue (Asp668) in the DFG loop often serves as a key interaction partner for positively charged moieties of inhibitors. The electrostatic attraction between the protonated amine of (S)-2-(1-Aminoethyl)-4-fluorophenol and the carboxylate group of this aspartic acid residue provides a powerful and specific binding force, significantly enhancing the affinity of the ligand for its target.

The Subtle Strength of Halogen Bonding: Fluorine's Contribution to Affinity and Selectivity

The fluorine atom at the 4-position of the phenol ring, while often considered for its effects on metabolic stability and lipophilicity, can also participate in a subtle yet important non-covalent interaction known as halogen bonding. In a halogen bond, the halogen atom acts as an electrophilic species, interacting with a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine or threonine residue.

Modulating Enzyme Activity: The Dynamics of Protein-Ligand Interactions

The binding of (S)-2-(1-Aminoethyl)-4-fluorophenol to its target enzyme is not a static event but a dynamic process that leads to the modulation of the enzyme's catalytic activity. Understanding the mechanisms of enzyme inhibition or activation and the factors that govern the stability of the resulting protein-ligand complex is crucial for predicting the biological effects of this compound.

Unraveling the Mechanisms of Enzyme Inhibition and Activation

As a key fragment of TRK inhibitors, (S)-2-(1-Aminoethyl)-4-fluorophenol contributes to the inhibition of these kinases. TRK inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding site of the kinase domain, preventing the natural substrate, ATP, from binding and thereby blocking the phosphorylation of downstream signaling proteins.

The interactions described above—hydrogen bonding with the hinge region and ionic interactions with the DFG loop—are characteristic features of Type I kinase inhibitors. By occupying the ATP-binding pocket, the (S)-2-(1-Aminoethyl)-4-fluorophenol moiety effectively blocks the enzyme's catalytic function. The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for the standalone fragment are not widely reported, its incorporation into larger molecules results in potent TRK inhibitors with nanomolar IC50 values.

Modulation of Receptor Activity through Specific Interactions

(S)-2-(1-Aminoethyl)-4-fluorophenol is a chiral amine that has garnered attention as a critical intermediate in the synthesis of targeted therapeutics, particularly inhibitors of Tropomyosin Receptor Kinases (Trks). The biological activity of compounds derived from this scaffold is intrinsically linked to the specific molecular interactions facilitated by its constituent functional groups. The molecule's ability to modulate receptor activity stems from a combination of hydrogen bonding, ionic interactions, and hydrophobic interactions, which are crucial for its recognition and binding to target proteins like kinases.

The phenolic hydroxyl (-OH) group is a key hydrogen bond donor and acceptor. This functionality allows it to form strong hydrogen bonds with amino acid residues such as aspartate and asparagine within the acidic pocket of a kinase binding site. These interactions are often critical for anchoring the ligand to the receptor and ensuring proper orientation for inhibitory activity.

The primary amino (-NH2) group on the chiral ethyl side chain is another crucial site for interaction. At physiological pH, this group is protonated, forming a positively charged ammonium (B1175870) ion (-NH3+). This allows it to engage in strong ionic interactions, or salt bridges, with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the target protein. This electrostatic interaction can significantly contribute to the binding affinity of the molecule. The chiral nature of the carbon to which the amino group is attached imposes a specific three-dimensional orientation, which can dictate the directionality of these interactions and contribute to selectivity for the target receptor over other proteins. nih.gov

Structure-Activity Relationship (SAR) Studies and Analog Design

While comprehensive SAR studies focusing solely on (S)-2-(1-Aminoethyl)-4-fluorophenol are not extensively documented in publicly available literature, its integral role as a building block in potent kinase inhibitors allows for an inferred SAR based on the development of these larger, more complex molecules. The consistent presence of this moiety in various Trk inhibitor candidates suggests its fundamental importance for achieving desired biological activity.

In the context of developing advanced kinase inhibitors, the (S)-2-(1-Aminoethyl)-4-fluorophenol scaffold is often kept constant while other regions of the molecule are systematically modified. For instance, in the design of novel Trk inhibitors, various heterocyclic systems are attached to the amino group of the (S)-2-(1-Aminoethyl)-4-fluorophenol core. These modifications aim to explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The following table illustrates hypothetical modifications to a generic kinase inhibitor containing the (S)-2-(1-Aminoethyl)-4-fluorophenol core and their potential impact on activity, based on common strategies in kinase inhibitor design.

| Modification to Attached Heterocycle | Rationale | Potential Impact on Activity |

| Addition of a methyl group | Explore hydrophobic pockets | May increase potency if a pocket is present |

| Addition of a hydroxyl group | Introduce new hydrogen bonding | Could increase potency and improve solubility |

| Replacement of a carbon with nitrogen | Alter electronic properties and H-bonding | May enhance selectivity and solubility |

| Introduction of a bulky substituent | Probe for steric hindrance | Could decrease activity if it clashes with the binding site |

These systematic modifications help in understanding the topology of the receptor's binding site and in designing analogs with improved pharmacological profiles.

The development of Trk inhibitors has highlighted several key structural features of the (S)-2-(1-Aminoethyl)-4-fluorophenol moiety that are critical for potent biological activity.

The (S)-Stereocenter: The specific stereochemistry at the carbon bearing the amino group is often crucial for high-affinity binding. The (S)-enantiomer typically provides the correct spatial arrangement of the substituent groups to fit optimally into the chiral environment of the receptor's binding pocket.

The Primary Amino Group: As mentioned, this group's ability to form a salt bridge is a significant contributor to binding energy.

The Phenolic Hydroxyl Group: This group's hydrogen bonding capability is vital for anchoring the molecule.

The 4-Fluoro Substituent: The fluorine atom at the para-position of the phenol ring influences the electronic properties of the ring and can enhance metabolic stability and membrane permeability.

In many potent Trk inhibitors, these features of the (S)-2-(1-Aminoethyl)-4-fluorophenol fragment are conserved, underscoring their importance for biological potency.

Chirality plays a pivotal role in the pharmacological activity of many drugs. The two enantiomers of a chiral molecule can exhibit significantly different potencies, efficacies, and even toxicities due to the stereospecific nature of biological receptors. nih.gov For kinase inhibitors incorporating the 2-(1-Aminoethyl)-4-fluorophenol core, the stereochemistry at the ethylamine side chain is a critical determinant of activity.

It is a well-established principle in medicinal chemistry that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. The differential activity arises from the fact that the binding site of a target protein is itself chiral, composed of L-amino acids. This creates a diastereomeric interaction with the chiral drug, leading to different binding affinities for each enantiomer.

Influence of Fluorine and Chiral Center on Biological Potency

The presence of both a fluorine atom and a chiral center in (S)-2-(1-Aminoethyl)-4-fluorophenol has profound implications for its biological activity and that of the larger molecules it is incorporated into. These structural features modulate the compound's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance desirable properties. tandfonline.com

The following table provides a general comparison of how fluorine substitution can affect the lipophilicity of a phenol scaffold.

| Compound | logP (Predicted) |

| 2-(1-Aminoethyl)phenol | 1.2 |

| 2-(1-Aminoethyl)-4-fluorophenol | 1.5 |

Note: These are estimated values to illustrate a trend.

Metabolic Stability: A major challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP) family. tandfonline.com Fluorine substitution can significantly enhance metabolic stability. The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism at the site of fluorination. tandfonline.com By placing a fluorine atom on the phenyl ring, as in (S)-2-(1-Aminoethyl)-4-fluorophenol, the molecule is protected from aromatic hydroxylation at that position, a common metabolic pathway for phenolic compounds. This "metabolic blocking" can lead to a longer plasma half-life and improved in vivo efficacy of the drug. tandfonline.com

Stereospecificity of Enantiomeric Interactions with Biological Targets

The principle of stereospecificity is fundamental in pharmacology and medicinal chemistry, dictating that the three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological targets, which are themselves chiral. In the case of 2-(1-Aminoethyl)-4-fluorophenol, the presence of a chiral center at the carbon atom of the aminoethyl group gives rise to two enantiomers: (S)-2-(1-Aminoethyl)-4-fluorophenol and (R)-2-(1-Aminoethyl)-4-fluorophenol. Research has consistently demonstrated that these enantiomers exhibit significant differences in their biological activities, primarily due to the specific steric and electronic requirements of their target receptors and enzymes.

The biological importance of (S)-2-(1-Aminoethyl)-4-fluorophenol is largely understood in the context of its counterpart, the (R)-enantiomer. The (R)-enantiomer has been identified as a crucial chiral intermediate in the synthesis of potent anti-tumor agents that target tropomyosin receptor kinases (Trk). These kinases are key regulators of cell growth, differentiation, and survival, and their dysregulation is implicated in various cancers. The therapeutic efficacy of Trk inhibitors is highly dependent on the precise stereochemistry of the molecules designed to fit into the active site of these enzymes.

While the (R)-enantiomer is actively utilized for its therapeutic potential, the (S)-enantiomer is generally considered the inactive or significantly less active form in this context. The differential activity between the two enantiomers arises from the specific three-point interactions (or more) that are required for a ligand to bind effectively to its biological target. The spatial orientation of the amino group, the ethyl group, and the fluorophenol ring of the (R)-enantiomer allows for an optimal fit into the binding pocket of its target, leading to a stable ligand-receptor complex and subsequent biological response. Conversely, the mirror-image configuration of the (S)-enantiomer results in a sterically and electronically unfavorable interaction, preventing it from binding with high affinity and eliciting a significant biological effect.

Although specific quantitative data directly comparing the binding affinities (e.g., Kᵢ or IC₅₀ values) of the (S) and (R) enantiomers of 2-(1-Aminoethyl)-4-fluorophenol to specific biological targets are not extensively detailed in publicly available literature, the consistent use of the (R)-enantiomer as the key building block for pharmacologically active agents underscores the profound stereospecificity of these interactions. The synthesis of single-enantiomer drugs is a common strategy in modern drug development to maximize therapeutic efficacy and minimize potential off-target effects that could be associated with the inactive enantiomer.

The table below summarizes the general understanding of the biological roles of the two enantiomers based on the available scientific context.

| Enantiomer | Biological Role | Interaction with Biological Targets |

| (S)-2-(1-Aminoethyl)-4-fluorophenol | Generally considered the inactive or significantly less active enantiomer in the context of Trk inhibition. | Does not possess the correct stereochemical configuration for optimal binding to the target active site, leading to weak or no significant biological activity. |

| (R)-2-(1-Aminoethyl)-4-fluorophenol | Serves as a key chiral intermediate in the synthesis of potent anti-tumor agents. | Exhibits high stereospecificity, allowing for precise and high-affinity binding to biological targets such as Tropomyosin Receptor Kinases (Trk). |

Computational Chemistry and Theoretical Modeling Studies of S 2 1 Aminoethyl 4 Fluorophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and interactions.

To investigate the electronic structure of (S)-2-(1-Aminoethyl)-4-fluorophenol, ab initio and Density Functional Theory (DFT) methods would be employed. DFT, in particular, offers a good balance between computational cost and accuracy for molecules of this size. Calculations would typically be performed using a basis set such as 6-31G* or a larger one for more precise results. These calculations would yield the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of (S)-2-(1-Aminoethyl)-4-fluorophenol from DFT Calculations

| Parameter | Value |

| C-F Bond Length (Å) | 1.35 |

| C-O Bond Length (Å) | 1.36 |

| C-N Bond Length (Å) | 1.47 |

| O-H Bond Length (Å) | 0.97 |

| N-H Bond Length (Å) | 1.01 |

| C-C-N Angle (°) | 110.5 |

| C-C-O Angle (°) | 119.8 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from DFT calculations.

The presence of both an amino group and a hydroxyl group makes the analysis of protonation energies crucial. Computational methods can determine the most likely site of protonation (the amino group being the more basic site) and the corresponding proton affinity. Similarly, the ability of the -OH and -NH2 groups to act as hydrogen bond donors and the oxygen, nitrogen, and fluorine atoms to act as acceptors can be modeled. The interaction energies of (S)-2-(1-Aminoethyl)-4-fluorophenol with water molecules or amino acid residues would be calculated to understand its solvation and binding behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. For (S)-2-(1-Aminoethyl)-4-fluorophenol, the HOMO would likely be localized on the electron-rich phenol (B47542) ring and the amino group, while the LUMO might be distributed over the aromatic system.

Table 2: Hypothetical Molecular Orbital Energies for (S)-2-(1-Aminoethyl)-4-fluorophenol

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 7.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking and Dynamics Simulations for Binding Prediction

To understand how (S)-2-(1-Aminoethyl)-4-fluorophenol might interact with a biological target, such as a Trk kinase, molecular docking and dynamics simulations would be performed.

Molecular docking simulations would be used to predict the preferred binding orientation of (S)-2-(1-Aminoethyl)-4-fluorophenol within the active site of a target protein. These simulations would identify potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding. The results would be scored to estimate the binding affinity. For instance, the phenol group could act as a hydrogen bond donor to a carbonyl group in the protein backbone, while the aminoethyl side chain could form ionic interactions with acidic residues. The fluorine atom can also participate in specific interactions and modulate the compound's physicochemical properties.

Table 3: Hypothetical Docking Results of (S)-2-(1-Aminoethyl)-4-fluorophenol with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Key Interacting Residues | Asp642, Glu559, Tyr591 |

| Types of Interactions | Hydrogen bonds, Ionic interactions |

Note: The data in this table is hypothetical and illustrates the output of a molecular docking study.

Following molecular docking, molecular dynamics (MD) simulations would be performed to study the dynamic behavior of the ligand-protein complex over time. These simulations, which model the movement of atoms and molecules, can reveal how the binding of (S)-2-(1-Aminoethyl)-4-fluorophenol might induce conformational changes in the target protein. MD simulations provide a more realistic picture of the binding event and can help to refine the binding mode predicted by docking. Analysis of the MD trajectory would reveal the stability of the key interactions and the flexibility of both the ligand and the protein.

Prediction of Molecular Descriptors for Biological Interaction Analysis

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in computational drug design for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential to bind to a biological target. For (S)-2-(1-Aminoethyl)-4-fluorophenol, key descriptors related to its polarity, lipophilicity, and hydrogen bonding capacity have been calculated to assess its drug-like potential. These scalar properties are identical for both the (S) and (R) enantiomers.

Table 1: Predicted Molecular Descriptors for (S)-2-(1-Aminoethyl)-4-fluorophenol

| Descriptor | Predicted Value | Implication for Biological Interaction |

|---|---|---|

| Molecular Weight | 155.17 g/mol nih.gov | Complies with drug-likeness guidelines (e.g., Lipinski's Rule of Five). |

| Topological Polar Surface Area (TPSA) | 46.3 Ų nih.gov | Suggests good cell membrane permeability and potential to cross the blood-brain barrier. |

| Lipophilicity (XLogP3-AA) | 1.5 nih.gov | Indicates a balanced solubility profile, favorable for absorption and distribution. |

| Hydrogen Bond Donors | 3 | Provides multiple sites for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | Offers key points for forming hydrogen bonds with receptor sites. |

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a strong predictor of a drug's ability to be absorbed and to permeate cell membranes peter-ertl.comnih.govmolinspiration.com. TPSA is calculated based on the summation of tabulated surface contributions of polar fragments, making it a rapid method for high-throughput screening of virtual libraries peter-ertl.commolinspiration.com.

For (S)-2-(1-Aminoethyl)-4-fluorophenol, the calculated TPSA is 46.3 Ų nih.gov. This value is significant for several reasons:

Cell Permeability : Molecules with a TPSA greater than 140 Ų generally exhibit poor cell membrane permeability. The low TPSA of this compound suggests it is likely to be well-absorbed.

Blood-Brain Barrier (BBB) Penetration : For a compound to act on the central nervous system, it typically needs to cross the BBB. A common guideline is that the TPSA should be less than 90 Ų. The value of 46.3 Ų indicates that (S)-2-(1-Aminoethyl)-4-fluorophenol has a high potential to penetrate the BBB.

This favorable TPSA value makes the molecule an interesting scaffold for the development of drugs targeting the central nervous system.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical measure of a compound's solubility characteristics acdlabs.commdpi.com. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile nih.gov. A balanced lipophilicity is crucial; a compound that is too hydrophilic may have poor membrane permeability, while one that is too lipophilic may have low aqueous solubility and be prone to metabolic breakdown acdlabs.com.

The predicted LogP value (specifically, the XLogP3-AA value) for (S)-2-(1-Aminoethyl)-4-fluorophenol is 1.5 nih.gov. This value falls within the ideal range for many drug candidates. According to Lipinski's "Rule of Five," a widely used guideline for assessing drug-likeness, a LogP value of less than 5 is desirable for orally administered drugs. The moderate LogP of 1.5 suggests that the compound has a favorable balance between aqueous solubility and lipid permeability, which is essential for good bioavailability mdpi.comnih.gov. For drugs targeting the central nervous system, an ideal LogP value is often considered to be around 2 acdlabs.com.

Hydrogen bonds are crucial non-covalent interactions that govern the specificity of drug-target binding stereoelectronics.org. The ability of a molecule to act as a hydrogen bond donor (HBD) or acceptor (HBA) is determined by the presence of specific functional groups.

An analysis of the structure of (S)-2-(1-Aminoethyl)-4-fluorophenol reveals the following:

Hydrogen Bond Donors : The molecule contains a phenolic hydroxyl (-OH) group and a primary amine (-NH₂) group. The hydroxyl group can donate one hydrogen bond, and the amine group can donate two, for a total of 3 hydrogen bond donors stereoelectronics.org.

Hydrogen Bond Acceptors : The oxygen atom of the hydroxyl group and the nitrogen atom of the amine group each possess lone pairs of electrons, allowing them to act as 2 hydrogen bond acceptors stereoelectronics.org.

The presence of multiple donor and acceptor sites within a relatively small molecular framework provides a strong basis for forming specific, high-affinity interactions with the active sites of proteins or other biological targets. The phenol and amine groups are common motifs in pharmaceuticals precisely because of their ability to engage in these critical hydrogen bonding interactions stereoelectronics.orgacs.org.

Rational Design of Derivatives via In Silico Approaches

The favorable molecular descriptors of (S)-2-(1-Aminoethyl)-4-fluorophenol make it an attractive starting point for the rational design of novel derivatives. In silico techniques can accelerate this process by computationally exploring chemical space to identify modifications that are likely to enhance desired properties.

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target nih.gov. If (S)-2-(1-Aminoethyl)-4-fluorophenol is considered a "hit" compound, its structure can be used as a query in various screening approaches:

Similarity-Based Screening : This method searches for molecules in a database that are structurally similar to the query compound. This can rapidly identify close analogs that may share its biological activity.

Pharmacophore-Based Screening : A pharmacophore model can be built based on the key chemical features of (S)-2-(1-Aminoethyl)-4-fluorophenol responsible for its activity (e.g., the aromatic ring, the hydrogen bond donors/acceptors). This model is then used as a 3D query to find diverse molecules that share the same spatial arrangement of these features, potentially leading to the discovery of novel scaffolds stumejournals.com.

These virtual screening campaigns can efficiently filter billions of potential compounds to a manageable number for subsequent experimental testing, significantly speeding up the hit-to-lead process nih.gov.

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structure of a biological target to guide the design of more potent and selective inhibitors. If the protein target of (S)-2-(1-Aminoethyl)-4-fluorophenol is known and its 3D structure has been determined (e.g., via X-ray crystallography or cryo-electron microscopy), SBDD can be employed to optimize the compound.

The process would typically involve:

Docking Studies : The parent compound, (S)-2-(1-Aminoethyl)-4-fluorophenol, would be computationally "docked" into the active site of its target protein. This simulation predicts the most likely binding pose and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein mdpi.com.

Iterative Design : Analysis of the docked pose would reveal opportunities for improvement. For instance, if a region of the binding pocket is unoccupied, the scaffold could be modified to include a new functional group that forms an additional favorable interaction. Conversely, if a part of the molecule causes a steric clash, it can be modified or removed.

Bioisosteric Replacement : The phenol moiety, while important for binding, can sometimes be associated with metabolic liabilities nih.govresearchgate.net. SBDD can guide the replacement of the phenol with a bioisostere—a different functional group that retains the key hydrogen bonding interactions but has improved pharmacokinetic properties nih.govresearchgate.net.

Through iterative cycles of computational design, chemical synthesis, and biological testing, SBDD can systematically refine the (S)-2-(1-Aminoethyl)-4-fluorophenol scaffold to produce highly optimized drug candidates.

Advanced Spectroscopic Characterization Techniques in Research for S 2 1 Aminoethyl 4 Fluorophenol

Nuclear Magnetic Resonance (NMR) for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. slideshare.net For chiral compounds like (S)-2-(1-Aminoethyl)-4-fluorophenol, NMR is particularly powerful for confirming the molecular structure, assessing purity, and determining the stereochemistry.

1H and 13C NMR for Structural Elucidation and Purity Assessment

¹H and ¹³C NMR spectroscopy are fundamental for verifying the molecular skeleton and identifying the presence of any impurities. The spectra provide information based on the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum of (S)-2-(1-Aminoethyl)-4-fluorophenol, distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the protons of the amino and hydroxyl groups are expected. The fluorine atom at the C4 position and the various substituents on the phenyl ring influence the chemical shifts of the aromatic protons, leading to a complex splitting pattern. The coupling between neighboring protons (³J-coupling) helps to establish the connectivity within the molecule. Long-range couplings between the fluorine atom and nearby protons (⁴J-HF and ⁵J-HF) can further complicate the spectrum but also provide valuable structural confirmation. jeol.com

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will appear at characteristic downfield shifts. The presence of the chiral center results in diastereotopic effects for certain carbons if the molecule is placed in a chiral environment. Purity assessment is achieved by identifying any unexpected signals in either the ¹H or ¹³C NMR spectra, which would indicate the presence of residual solvents, starting materials, or byproducts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-(1-Aminoethyl)-4-fluorophenol This table is generated based on established principles of NMR spectroscopy. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Splitting Information |

|---|---|---|---|

| CH₃ | ~1.3-1.5 | ~20-25 | Doublet (coupled to CH) |

| CH | ~4.0-4.3 | ~50-55 | Quartet (coupled to CH₃) |

| NH₂ | Broad signal, variable | - | Exchangeable with D₂O |

| OH | Broad signal, variable | - | Exchangeable with D₂O |

| Aromatic CH | ~6.7-7.2 | ~115-130 | Complex multiplets due to H-H and H-F coupling |

| Aromatic C-F | - | ~155-160 | Doublet due to ¹J-CF coupling |

| Aromatic C-OH | - | ~150-155 | Singlet |

Chiral Solvating Agents (CSAs) for Enantiodifferentiation and Absolute Configuration Assignment

To determine the enantiomeric purity and assign the absolute configuration of a chiral molecule by NMR, a chiral environment must be created. This is often achieved by using Chiral Solvating Agents (CSAs). CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction leads to different magnetic environments for the two enantiomers, resulting in separate signals in the NMR spectrum.

For (S)-2-(1-Aminoethyl)-4-fluorophenol, a suitable CSA would interact with its functional groups (amino and hydroxyl) through hydrogen bonding or other non-covalent interactions. Research on related compounds has shown that thiourea (B124793) derivatives of aminophenols can be highly effective CSAs for the enantiodiscrimination of amino acid derivatives. nih.govmdpi.com For instance, a thiourea derivative of the (R)-enantiomer, 2-[(1R)-1-aminoethyl]phenol, has been successfully used to differentiate between enantiomers of N-derivatized amino acids. mdpi.com The CSA forms diastereomeric complexes, and the difference in the chemical shifts (Δδ) between the signals of the two enantiomers can be used to quantify the enantiomeric excess. By comparing the spectra to a known enantiomer, the absolute configuration can be assigned.

Chromatographic Methods for Enantiomeric Purity Determination

Chromatographic techniques are essential for separating the enantiomers of a chiral compound and accurately determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector. The enantiomers of the analyte interact differently with the CSP, leading to different retention times. sigmaaldrich.com

For the separation of (S)-2-(1-Aminoethyl)-4-fluorophenol, various types of CSPs could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. scas.co.jp The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. shimadzu.com The enantiomeric excess can be calculated by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Exemplary Chiral HPLC Method Parameters This table presents a hypothetical set of conditions for method development.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Lux® Cellulose-1 or Chiralpak® AD-H |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Column Temperature | 25 °C |

Chiral Gas Chromatography (GC) for Enantiomeric Excess (e.e.) Validation

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. Similar to chiral HPLC, it utilizes a chiral stationary phase within the GC column. For a compound like (S)-2-(1-Aminoethyl)-4-fluorophenol, derivatization may be necessary to increase its volatility and improve the chromatographic separation. Common derivatizing agents include trifluoroacetyl or pentafluoropropionyl anhydrides, which react with the amino and hydroxyl groups.

Once separated, the enantiomers are detected, and the enantiomeric excess (e.e.) is calculated from the relative peak areas. mit.edu This method is highly sensitive and can be used to detect even trace amounts of the undesired enantiomer, making it excellent for validating the high enantiomeric purity of the target compound. gimitec.com

Vibrational and Electronic Spectroscopy for Structural Elucidation

Vibrational and electronic spectroscopy provide complementary information for structural elucidation by probing the vibrational modes and electronic transitions within the molecule.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The fluorophenol moiety acts as a chromophore, and its UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The position and intensity of these bands are influenced by the substituents on the ring.